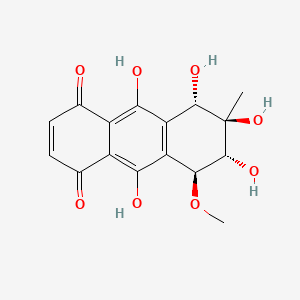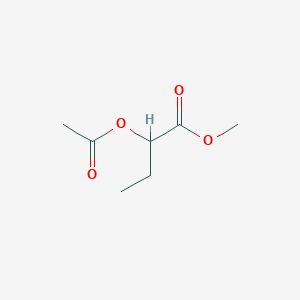![molecular formula C10H6N2O2 B14345938 Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]- CAS No. 92279-39-5](/img/structure/B14345938.png)
Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]- is a chemical compound with the molecular formula C10H6N2O2 It is characterized by the presence of a phenyl ring substituted with two hydroxyl groups and a methylene bridge connecting to a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [(2,4-dihydroxyphenyl)methylene]- typically involves the condensation of 2,4-dihydroxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of propanedinitrile, [(2,4-dihydroxyphenyl)methylene]- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrile groups can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile
- Malononitrile
- Cyanoacetonitrile
Uniqueness
Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]- is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
92279-39-5 |
|---|---|
Fórmula molecular |
C10H6N2O2 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
2-[(2,4-dihydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H6N2O2/c11-5-7(6-12)3-8-1-2-9(13)4-10(8)14/h1-4,13-14H |
Clave InChI |
HHQXKJPSAWMRGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)O)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



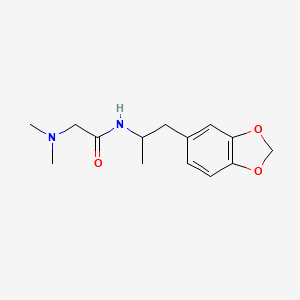
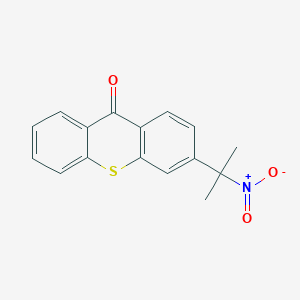
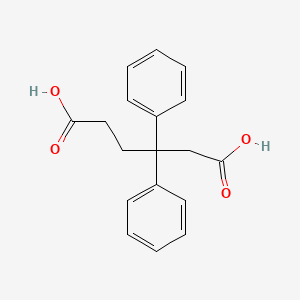

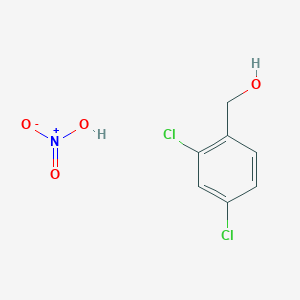
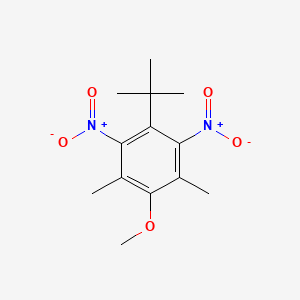
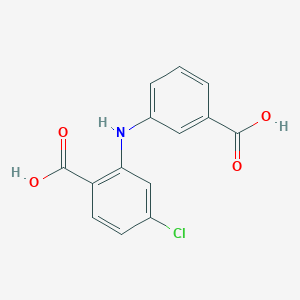
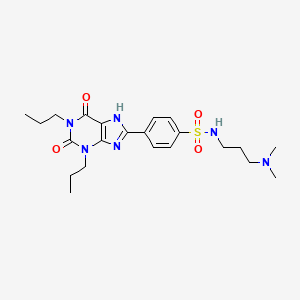

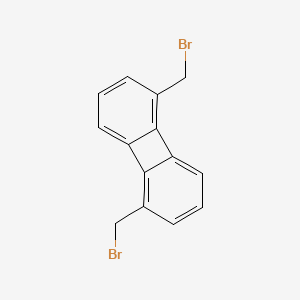
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
